N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide
Description
Chemical Structure and Synthesis
The compound N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide features a methoxy-substituted phenyl ring at the 2-position of the imidazo[1,2-a]pyridine core, a methyl group at the 7-position, and a 3-phenylpropanamide side chain at the 3-position. Its molecular formula is C₂₇H₂₅N₃O₂ (molecular weight: 423.51 g/mol).
Synthesis routes for analogs highlight the use of 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-acetic acid as a precursor, which undergoes condensation with amines or other nucleophiles to form amide derivatives . The 3-phenylpropanamide chain distinguishes it from shorter-chain analogs (e.g., acetamides) .
Physicochemical Properties
Key properties include:
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17-14-15-27-21(16-17)25-23(19-9-11-20(29-2)12-10-19)24(27)26-22(28)13-8-18-6-4-3-5-7-18/h3-7,9-12,14-16H,8,13H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHUROSIHHOPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated imidazo[1,2-a]pyridine intermediate in the presence of a palladium catalyst.
Attachment of the phenylpropanamide moiety: This can be accomplished through an amide coupling reaction, where the carboxylic acid derivative of the phenylpropanamide is reacted with the amine group on the imidazo[1,2-a]pyridine core using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Ring
Methoxy vs. Halogen Substituents
- However, its acetic acid side chain reduces lipophilicity compared to propanamide derivatives .
- Example 24 (2-(3,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide) : Chlorine substituents introduce electron-withdrawing effects, which may increase metabolic stability but reduce solubility. Yield: 74.4% .
- IP-5 (2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine derivative) : Fluorine’s electronegativity balances lipophilicity and polarity. IR data (1605 cm⁻¹) confirms aromatic C=C stretching, common to all analogs .
Dimethylphenyl Substituents
- The pentanamide chain (XlogP ~6.0) further elevates lipophilicity compared to the propanamide chain (XlogP ~5.7) .
Side Chain Modifications
Research Findings and Data Tables
Physicochemical and Pharmacokinetic Data
| Property | Target Compound | Example 35 | Blu-5937 |
|---|---|---|---|
| Molecular Weight | 423.51 | 438.89* | 487.47 |
| XlogP | ~5.7 | ~4.9 | ~3.5 |
| Hydrogen Bond Acceptors | 4 | 5 | 6 |
| Solubility (Predicted) | Low | Moderate | High |
*Calculated for Example 35 (C₂₄H₂₃ClN₄O₂).
Biological Activity
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of imidazo[1,2-a]pyridines and features a unique structure comprising:
- Methoxyphenyl group
- Methylimidazo[1,2-a]pyridine core
- Phenylpropanamide moiety
This structural complexity contributes to its diverse biological activities.
1. Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is essential for preventing tumor growth.
- Cell Cycle Arrest : It can cause arrest in specific phases of the cell cycle, thereby inhibiting cell division.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 10 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation |
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by:
- Inhibition of Pro-inflammatory Cytokines : Reducing levels of cytokines such as TNF-alpha and IL-6.
- Blocking NF-kB Pathway : This pathway is crucial in mediating inflammatory responses.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression and inflammation.
- Receptor Binding : It can bind to certain receptors that modulate cellular signaling pathways related to cancer and inflammation.
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound. For instance:
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
- Inflammatory Response Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
